molecular formula C17H20O6-2 B14563424 4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate CAS No. 61762-92-3

4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate

Cat. No.: B14563424
CAS No.: 61762-92-3
M. Wt: 320.3 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-L
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Description

4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a derivative of benzene-1,3-dicarboxylic acid, where one of the carboxyl groups is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted aromatic compounds, such as nitro or bromo derivatives.

Scientific Research Applications

4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions. The aromatic ring can also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid
  • Bis(2-ethylhexyl) terephthalate
  • Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate

Uniqueness

4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate is unique due to its specific esterification pattern and the presence of both ester and carboxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

61762-92-3

Molecular Formula

C17H20O6-2

Molecular Weight

320.3 g/mol

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)/p-2

InChI Key

BPAVWKYYIPGEQX-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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